Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 13700-78-2
VCID: VC20996588
InChI: InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3
SMILES: CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC
Molecular Formula: C13H16O5S3
Molecular Weight: 348.5 g/mol

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate

CAS No.: 13700-78-2

Cat. No.: VC20996588

Molecular Formula: C13H16O5S3

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate - 13700-78-2

Specification

CAS No. 13700-78-2
Molecular Formula C13H16O5S3
Molecular Weight 348.5 g/mol
IUPAC Name diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate
Standard InChI InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3
Standard InChI Key GLHPGDBPBXGJTA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC
Canonical SMILES CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC

Introduction

IdentifierValue
CAS Number13700-78-2
Molecular FormulaC13H16O5S3
IUPAC Name3,5-diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate
Alternative Name4H-Thiopyran-3,5-dicarboxylicacid, 2,6-bis(methylthio)-4-oxo-, diethyl ester (8CI)

Structural Characteristics and Chemical Properties

Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate features a central thiopyran ring with multiple functional groups that contribute to its chemical reactivity and properties. The compound contains three sulfur atoms: one as part of the thiopyran ring and two as part of the methylthio (methylsulfanyl) groups attached at positions 2 and 6 of the ring. Additionally, it contains five oxygen atoms: one as part of the ketone group at position 4 and four as part of the two ethyl carboxylate groups at positions 3 and 5. The presence of these functional groups confers specific chemical properties to the compound, influencing its reactivity, stability, and potential applications.

The structural features of this compound, particularly the combination of the thiopyran ring with methylthio groups and ethyl carboxylate functionalities, create a unique electronic environment that can participate in various chemical reactions. The presence of the ketone group at position 4 makes the compound susceptible to nucleophilic attack at this position. The ethyl carboxylate groups at positions 3 and 5 provide sites for potential hydrolysis or transesterification reactions. The methylthio groups at positions 2 and 6 can participate in various transformations, including oxidation, alkylation, or displacement reactions.

Comparative Analysis with Related Compounds

A structural analog of the target compound is diethyl 2,6-dimercapto-4-oxo-4H-thiopyran-3,5-dicarboxylate (CAS: 35388-08-0), which differs by having thiol (-SH) groups instead of methylthio (-SCH3) groups at positions 2 and 6 of the thiopyran ring. This related compound has been better characterized in the chemical literature, providing a basis for comparison and estimation of properties for our target compound .

Table 2: Comparison between Target Compound and Related Analog

PropertyDiethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylateDiethyl 2,6-dimercapto-4-oxo-4H-thiopyran-3,5-dicarboxylate
CAS Number13700-78-235388-08-0
Molecular FormulaC13H16O5S3C11H12O5S3
Molecular WeightNot specified in sources320.40500
DensityNot specified in sources1.43 g/cm3
Boiling PointNot specified in sources429.4°C at 760 mmHg
Flash PointNot specified in sources213.5°C

The structural difference between these two compounds—methylthio versus thiol groups—would influence their chemical properties and reactivity. The methylthio groups in the target compound would make it less susceptible to oxidation compared to the thiol groups in the analog, as thiols are readily oxidized to disulfides. Additionally, the target compound would have increased hydrophobicity due to the additional methyl groups, potentially affecting its solubility profile in various solvents.

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